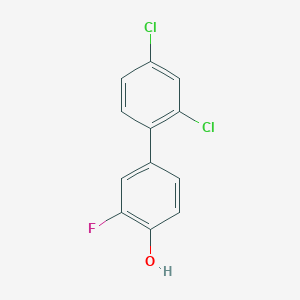

4-(2,4-Dichlorophenyl)-2-fluorophenol

説明

4-(2,4-Dichlorophenyl)-2-fluorophenol, commonly known as DFP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFP belongs to the class of organofluorine compounds, which are known for their unique properties and diverse applications in the fields of chemistry, biology, and medicine.

科学的研究の応用

Environmental Remediation

Research on the sonochemical degradation of aromatic organic pollutants, including compounds structurally related to 4-(2,4-Dichlorophenyl)-2-fluorophenol, has shown that ultrasound can effectively mineralize various chlorophenols and fluorophenols in dilute aqueous solutions. This process results in the significant degradation of pollutants with minimal formation of organic byproducts, making it an advantageous method for environmental remediation. The degradation is evidenced by the release of chloride and nitrate ions, indicating the breakdown of chlorinated and nitroaromatic compounds, respectively (Goskonda, Catallo, & Junk, 2002).

Antipathogenic Activity

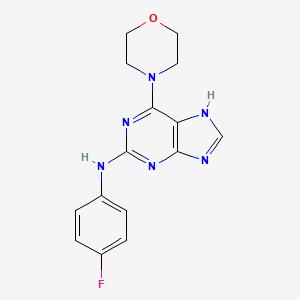

Thiourea derivatives containing structural elements similar to 4-(2,4-Dichlorophenyl)-2-fluorophenol have been synthesized and evaluated for their antipathogenic activity. These compounds demonstrated significant antibacterial effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm formation. The presence of halogen atoms, such as chlorine and fluorine, on the phenyl substituent was correlated with enhanced antimicrobial properties, suggesting potential applications in developing novel antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Plant Uptake and Metabolism

Studies involving L. minor have shown the ability of plants to sequester and metabolize halogenated phenols, including those related to 4-(2,4-Dichlorophenyl)-2-fluorophenol. Using 19F NMR, researchers identified the uptake and transformation of fluorinated analogs within plant tissues, leading to the formation of fluorinated-chlorophenol conjugates. This research contributes to understanding how plants can remove and detoxify environmental contaminants, providing insights into phytoremediation strategies (Tront & Saunders, 2007).

Radiosynthesis Applications

4-(2,4-Dichlorophenyl)-2-fluorophenol and its analogs have potential applications in the radiosynthesis of complex molecules. Research has shown that iodonium salts of benzyloxyphenyl compounds can be effective precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for constructing more complex radiopharmaceuticals. This process allows for the reliable production of 4-[¹⁸F]fluorophenol, which can be used to synthesize radiotracers for PET imaging (Helfer et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to have broad-spectrum activity against bacteria and viruses .

Mode of Action

Related compounds like 2,4-dichlorophenoxyacetic acid are known to induce uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and translocated to the meristems of the plant .

Biochemical Pathways

Related compounds such as 2,4-dichlorophenoxyacetic acid are known to affect the auxin pathway in plants .

Result of Action

Related compounds like 2,4-dichlorobenzyl alcohol are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .

特性

IUPAC Name |

4-(2,4-dichlorophenyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FO/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUGWWVOYDZJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684440 | |

| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)-2-fluorophenol | |

CAS RN |

1261891-04-6 | |

| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)